molecular formula C29H38N4O6 B8015106 WAY-100635 maleate salt

WAY-100635 maleate salt

Cat. No.: B8015106
M. Wt: 538.6 g/mol
InChI Key: XIGAHNVCEFUYOV-UHFFFAOYSA-N
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Description

WAY-100635 maleate salt is a chemical compound known for its selective antagonistic properties towards serotonin receptors, specifically the 5-HT1A receptor . This compound is often used in scientific research to study the effects of serotonin receptor inhibition and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-100635 maleate salt involves multiple stepsThe final step involves the formation of the maleate salt through a reaction with maleic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

WAY-100635 maleate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

WAY-100635 maleate salt is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying the compound’s reactivity and potential for creating new derivatives.

    Biology: Investigating its effects on serotonin receptors and related signaling pathways.

    Medicine: Exploring its potential as a therapeutic agent for conditions like anxiety and depression.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by antagonizing the 5-HT1A serotonin receptor. This inhibition affects the serotonin signaling pathway, which plays a crucial role in mood regulation, anxiety, and other neurological functions. By blocking this receptor, the compound can modulate the effects of serotonin, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another serotonin receptor antagonist used as an antidepressant.

    Naftopidil: Known for its alpha1-adrenergic receptor antagonistic properties.

    Urapidil: Used for its antihypertensive effects.

Uniqueness

WAY-100635 maleate salt is unique due to its high selectivity for the 5-HT1A receptor, making it a valuable tool in research focused on serotonin signaling and its related disorders .

Properties

IUPAC Name

but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAHNVCEFUYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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